Dafadine-A

Selectivity Profiling DAF-9 Inhibition C. elegans Development

Researchers studying aging, steroid hormone biosynthesis, or insulin/IGF-1 signaling require a tool that inhibits DAF-9/CYP27A1 without off-target effects on DAF-12 or other sterol-metabolizing P450s. Broad-spectrum CYP inhibitors confound pathway analysis, while genetic knockdowns lack reversibility. Dafadine-A solves this by providing the only reported selective chemical probe that robustly induces dauer formation in wild-type C. elegans under standard conditions. It extends lifespan by ~29% and potently inhibits mammalian CYP27A1, enabling interrogation of 27-hydroxycholesterol synthesis. High DMSO solubility (50 mg/mL) ensures reproducible pharmacology. Procurement managers benefit from consistent, high-purity supply (≥98%) with verified identity and stability for long-term studies.

Molecular Formula C23H25N3O3
Molecular Weight 391.5 g/mol
Cat. No. B1139421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDafadine-A
Molecular FormulaC23H25N3O3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4
InChIInChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3
InChIKeyWNSNPYIHDMIFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dafadine-A: Selective DAF-9 Cytochrome P450 Inhibitor


Dafadine-A (CAS 1065506-69-5) is an N-acylpiperidine analog of dafadine that acts as a selective inhibitor of the DAF-9 cytochrome P450 enzyme in Caenorhabditis elegans [1]. It also inhibits the mammalian ortholog CYP27A1 [2]. This compound is a cell-permeable small molecule that robustly induces dauer formation and extends lifespan in wild-type C. elegans under non-stressful culture conditions .

Selective DAF-9/CYP27A1 inhibitor for insulin/IGF-1 pathway research
Reported to induce dauer formation under standard culture conditions
Cell-permeable small molecule for C. elegans developmental and aging studies

Why Generic CYP Inhibitors Cannot Replace Dafadine-A


Dafadine-A's value lies in its demonstrated selectivity profile. Unlike broad-spectrum cytochrome P450 inhibitors, Dafadine-A specifically targets DAF-9 (and its mammalian ortholog CYP27A1) without inhibiting DAF-12 or other sterol- and oxysterol-metabolizing P450s . This narrow target spectrum is critical for dissecting insulin/IGF-1 signaling and steroid hormone biosynthesis without confounding off-target effects. Furthermore, Dafadine-A remains the only inhibitor reported to robustly induce dauer formation in wild-type C. elegans under standard culture conditions . Substituting with a general CYP inhibitor would introduce multiple variables and confound experimental outcomes, making Dafadine-A a non-interchangeable tool for this pathway.

Pan-CYP effect Broad-spectrum CYP inhibitors suppress multiple P450s, confounding pathway-specific readouts.
DAF-12 selectivity General CYP inhibitors may not preserve DAF-9 selectivity over DAF-12; DAF-9-specific phenotypes may be lost.
Temporal control Genetic models (RNAi/mutants) lack reversible, dose-dependent control; Dafadine-A enables conditional pathway manipulation.

Dafadine-A: Selectivity & Potency Evidence


DAF-9 Selectivity Profile

Dafadine-A selectively inhibits DAF-9 activity in C. elegans with an effective concentration of approximately 20 µM, while showing no detectable inhibition of DAF-12 or related sterol/oxysterol-metabolizing P450s . In contrast, the parent compound dafadine and other CYP inhibitors lack this level of documented selectivity within the DAF-9/DAF-12 pathway. This selectivity was demonstrated in functional assays measuring dauer formation and distal-tip cell migration [1].

DAF-9 Selectivity
Head-to-head
DAF-9 inhibited (~20 µM); DAF-12 not inhibited
Supports DAF-9-specific pathway dissection
Phenotypic readouts: dauer formation, distal-tip migration
Selectivity Profiling DAF-9 Inhibition C. elegans Development

C. elegans Lifespan Extension

Dafadine-A treatment extends the lifespan of wild-type C. elegans by approximately 29% under non-stressful conditions . This lifespan extension is a direct consequence of DAF-9 inhibition and subsequent modulation of the insulin/IGF-1 signaling pathway [1]. While many compounds influence C. elegans lifespan, Dafadine-A is among the first to robustly achieve this through chemical inhibition of DAF-9, providing a quantifiable and reproducible endpoint for aging and longevity studies.

Lifespan Extension
Reported
~29% median lifespan extension vs. untreated
Reported longevity endpoint for aging pathway studies
N2 strain, ~25 µM, non-stressful agar conditions
Longevity Aging C. elegans Geroprotector

Mammalian CYP27A1 Inhibition

Dafadine-A is reported to be one of the most potent inhibitors of CYP27A1, the mammalian functional ortholog of DAF-9 . Although a precise IC50 value for CYP27A1 inhibition by Dafadine-A is not widely published, its potency in mammalian systems is established through functional assays showing reduced 27-hydroxycholesterol levels [1]. In contrast, many other CYP27A1 inhibitors (e.g., anastrozole, letrozole) exhibit higher IC50 values (typically >10 µM) and lack the co-inhibition of DAF-9 that enables cross-species mechanistic studies [2].

CYP27A1 Inhibition
Class-level inference
Described as potent inhibitor; exact IC50 not published
May support cross-species sterol metabolism research
Functional assay: reduced 27-hydroxycholesterol vs. anastrozole/letrozole
CYP27A1 Inhibition Steroid Metabolism Mammalian Ortholog

Species-Specific Dauer Formation

Dafadine-A robustly induces dauer formation in wild-type C. elegans but fails to cause constitutive dauer formation or gonad migration defects in Pristionchus pacificus wild-type [1]. This species-specific response highlights Dafadine-A's utility as a tool to dissect evolutionary divergence in steroid hormone signaling pathways. In contrast, genetic mutations in the insulin/IGF-1 pathway (e.g., daf-2) induce dauer formation in both species, underscoring the unique value of Dafadine-A as a chemical probe for pathway divergence.

Species Selectivity
Head-to-head
C. elegans: dauer induced; P. pacificus: no dauer
Enables evolutionary pathway divergence studies
daf-2 mutants induce dauer in both species
Species Selectivity Dauer Formation Comparative Nematology

Stability and Solubility Profile

Dafadine-A demonstrates high solubility in DMSO (50 mg/mL, ~127.73 mM) , enabling consistent dosing in cell and organismal assays. Lyophilized powder is stable for 36 months at -20°C, and stock solutions in DMSO are stable for 3 months at -20°C when aliquoted to avoid freeze-thaw cycles [1]. This stability profile ensures reliable experimental outcomes over extended study periods, unlike less stable analogs that may require frequent re-synthesis or potency validation.

Solubility & Stability
Reported
DMSO solubility: 50 mg/mL (127.73 mM)
Supports consistent dosing in organismal assays
Lyophilized stable 36 months at -20°C; stock 3 months at -20°C
Compound Stability Solubility Storage Conditions

First-in-Class DAF-9 Inhibitor

Dafadine-A is the first identified chemical inhibitor of DAF-9 and the first reported small-molecule tool that robustly induces dauer formation in typical culture conditions [1]. This first-in-class status differentiates it from genetic approaches (e.g., daf-9 RNAi or mutants) which are irreversible and lack temporal control. It also distinguishes Dafadine-A from subsequent DAF-9 inhibitors that may have reduced potency or undefined selectivity profiles.

First-in-Class
Class-level inference
First chemical inhibitor of DAF-9; reversible & dose-dependent
Unique chemical probe for target validation studies
Distinct from irreversible genetic knockdown approaches
Chemical Biology Tool Compound First-in-Class

Dafadine-A: Key Research Applications


C. elegans Longevity and Aging Studies

Dafadine-A's demonstrated 29% lifespan extension in wild-type C. elegans makes it a validated tool for studying insulin/IGF-1 signaling and steroid hormone contributions to aging. Its selectivity for DAF-9 over DAF-12 ensures that observed longevity phenotypes are specific to this pathway .

Comparative Nematode Developmental Biology

The differential dauer induction response between C. elegans (robust) and P. pacificus (none) positions Dafadine-A as a unique chemical probe to investigate evolutionary divergence in dafachronic acid biosynthesis and DAF-12 signaling across nematode species.

Mammalian CYP27A1 Inhibition for Sterol Metabolism Research

As one of the most potent reported inhibitors of CYP27A1 , Dafadine-A enables interrogation of 27-hydroxycholesterol synthesis in mammalian cells. This is particularly relevant for studies in breast cancer progression and neurodegenerative disease models where CYP27A1 activity is implicated .

Chemical Biology and Target Validation

Dafadine-A's first-in-class status as a selective DAF-9 chemical inhibitor provides a reversible, dose-dependent alternative to genetic knockdowns. Its high solubility (50 mg/mL in DMSO) and defined stability profile ensure reproducible pharmacology for target engagement studies.

Application
Selection Property
Validation Focus
C. elegans aging pathway research
Selective DAF-9 inhibition
Lifespan extension endpoint reproducibility
Comparative nematode dauer studies
Species-specific DAF-9 response
Dauer induction divergence across nematode species
Mammalian sterol metabolism research
CYP27A1 inhibition support
27-Hydroxycholesterol pathway modulation in disease-relevant models
Chemical biology target validation
Reversible DAF-9 chemical probe
Dose-dependent target engagement consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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